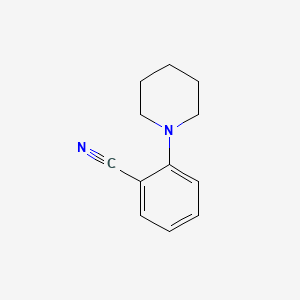

2-Piperidinobenzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBVSLLKZSAIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378995 | |

| Record name | 2-Piperidinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72752-52-4 | |

| Record name | 2-(1-Piperidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72752-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidin-1-yl-benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072752524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidin-1-yl-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 72752-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Mechanisms for 2 Piperidinobenzonitrile

Development of Novel Synthetic Routes to 2-Piperidinobenzonitrile

The synthesis of this compound, a molecule featuring a piperidine (B6355638) ring attached to a benzonitrile (B105546) moiety, can be achieved through several modern synthetic routes. ontosight.ai These methods range from metal-catalyzed cross-couplings to classical nucleophilic aromatic substitutions, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Transition metal catalysis provides powerful and versatile tools for the formation of the C-N bond in this compound. The Buchwald-Hartwig amination and the Ullmann-type coupling are prominent among these methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides (or triflates) and amines. catalysis.blog This reaction is highly valued for its functional group tolerance and its ability to proceed under relatively mild conditions. catalysis.blog The synthesis of this compound via this method would typically involve the reaction of a 2-halobenzonitrile (e.g., 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile) with piperidine. The catalytic system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine (B1218219) ligand (e.g., biaryl phosphines like Xantphos), and a base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu). catalysis.blogacsgcipr.org The choice of ligand is critical for catalytic activity, allowing for the coupling of even challenging substrates like aryl chlorides. acsgcipr.org

The Ullmann-type reaction is a copper-catalyzed method for forming C-N bonds. organic-chemistry.org Classic Ullmann conditions often require harsh reaction temperatures, but modern modifications using ligands like 1,10-phenanthroline (B135089) allow the reaction to proceed under milder conditions. nih.gov In a typical synthesis, 2-iodobenzonitrile (B177582) or 2-bromobenzonitrile would be reacted with piperidine in the presence of a copper(I) catalyst, such as CuI, a ligand, and a base like potassium phosphate (B84403) (K₃PO₄) in a polar aprotic solvent like DMSO. organic-chemistry.org While palladium catalysis is often preferred for its broader scope, copper-catalyzed Ullmann reactions offer a cost-effective alternative.

| Reaction Type | Catalyst Precursor | Typical Ligand | Base | Typical Substrate | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 2-bromo-6-chlorobenzonitrile | |

| Buchwald-Hartwig | Pd(0) or Pd(II) complexes | Biaryl phosphines | NaOt-Bu, K₃PO₄ | Aryl Halides/Triflates | catalysis.blog |

| Ullmann-Type Coupling | CuI | 1,10-Phenanthroline | K₃PO₄ | 2-Bromo-6-iodobenzonitrile | |

| Ullmann-Type Coupling | CuI | N-methylglycine | Organic Base | Iodobenzene | researchgate.net |

Nucleophilic Aromatic Substitution Approaches for this compound (e.g., from 2-chlorobenzonitrile)

Nucleophilic aromatic substitution (SₙAr) is a fundamental pathway for synthesizing this compound, particularly from activated aryl halides like 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile. ontosight.aismolecule.com The reaction proceeds via an addition-elimination mechanism. pressbooks.pub The presence of a strong electron-withdrawing group, such as the nitrile (-C≡N) group, is crucial as it activates the aromatic ring towards nucleophilic attack. pressbooks.pub

For the SₙAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen). pressbooks.pub In the case of 2-halobenzonitriles, the nitrile group at position 1 effectively activates the halogen at position 2 for substitution by a nucleophile like piperidine. The reaction is typically carried out under basic conditions, using bases such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures. rsc.org Studies have shown that using a mixture of an organic and an inorganic base can significantly improve reaction yields. rsc.org The reactivity order of the halogens in SₙAr reactions is generally F > Cl > Br > I, which is opposite to that in Sₙ1/Sₙ2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

| Substrate | Nucleophile | Base(s) | Solvent/Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,6-dibromobenzonitrile | Piperidine | K₂CO₃ | Acetonitrile or DMF, 80–120°C | Yields substitution at one position due to steric/electronic factors. | |

| 2-chlorobenzonitrile | Piperidine | NaH or K₂CO₃ | Basic conditions | Standard method for synthesis. | smolecule.com |

| 2-fluorobenzonitrile | Piperidine | DIPEA/Na₂CO₃ (1:1) | Water, reflux, with TBAB as phase-transfer catalyst | Mixed-base system in water enhances yield significantly. | rsc.org |

Multi-Component Reactions for Structural Elaboration of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer a highly efficient strategy for generating molecular complexity. tcichemicals.comfrontiersin.org While a direct MCR for the synthesis of this compound itself is not prominently documented, MCRs are powerful tools for the structural elaboration of molecules containing this core.

For instance, the this compound scaffold could be incorporated into well-known MCRs like the Ugi or Passerini reactions. organic-chemistry.org An Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org A derivative of this compound, such as an aldehyde-functionalized version or an amino-functionalized version (e.g., 5-amino-2-piperidinobenzonitrile ), could serve as one of the starting components. This approach would allow for the rapid generation of a library of complex, peptide-like molecules built upon the this compound framework, which is highly valuable in medicinal chemistry and drug discovery. frontiersin.orgrsc.org Similarly, imine-initiated MCRs like the Povarov reaction could use an aniline (B41778) derived from this compound to synthesize complex heterocyclic systems. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms, including the transient intermediates and transition states, is fundamental to optimizing synthetic routes and predicting reactivity.

Elucidation of Reaction Intermediates and Transition States

The mechanisms of the primary synthetic routes to this compound involve distinct and well-characterized intermediates.

In Nucleophilic Aromatic Substitution (SₙAr) , the reaction proceeds through a two-step addition-elimination pathway. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex or σ-complex. pressbooks.pubnumberanalytics.com This intermediate is formed when the nucleophile (piperidine) attacks the aromatic carbon bearing the leaving group. numberanalytics.com The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is significantly stabilized by the ortho- or para-positioned electron-withdrawing nitrile group. pressbooks.pubnumberanalytics.com The formation of this stabilized intermediate is typically the rate-determining step, followed by a faster step where the leaving group is expelled, restoring the ring's aromaticity. masterorganicchemistry.com Some computational studies suggest that for certain substrates, the reaction may be a concerted process without a stable intermediate, but the Meisenheimer complex remains the classical and widely accepted model. nih.govsemanticscholar.org

In the Buchwald-Hartwig amination , the catalytic cycle involves several palladium-based intermediates. catalysis.blogacsgcipr.org The generally accepted mechanism begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II)-aryl-halide intermediate. acsgcipr.orgnih.gov Following this, the amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the C-N bond of the product (this compound) and regenerates the active Pd(0) catalyst. acsgcipr.org

The mechanism of the Ullmann reaction has been more debated but is generally believed to involve Cu(I) as the active catalytic species. rug.nl One proposed pathway involves the formation of a copper-amido complex from the reaction of Cu(I) with piperidine. This complex then reacts with the aryl halide. Several mechanisms for this step have been proposed, including oxidative addition to form a transient Cu(III) intermediate followed by reductive elimination, a single-electron transfer (SET) pathway, or an iodine atom transfer (IAT) process. rug.nl

Kinetic and Thermodynamic Aspects Governing this compound Synthesis

The efficiency and outcome of synthesizing this compound are governed by both kinetic and thermodynamic factors.

Computational Modeling of Reaction Pathways in this compound Synthesis

The synthesis of this compound, typically achieved via nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) on a benzonitrile ring by piperidine, can be profoundly illuminated by computational chemistry. These theoretical approaches provide deep insights into reaction mechanisms, transition states, and the factors governing reaction rates and regioselectivity, which are often challenging to probe through experimental means alone.

Density Functional Theory (DFT) is a cornerstone method for modeling these reaction pathways. researchgate.netresearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), researchers can map the potential energy surface of the reaction. researchgate.net This allows for the calculation of activation energies and the characterization of key structures along the reaction coordinate, including reactants, transition states, and the crucial Meisenheimer intermediate—a resonance-stabilized anionic σ-complex formed during the SNAr process. chemrxiv.org Computational studies can confirm whether the mechanism is a classic two-step addition-elimination or a one-step concerted process. researchgate.net

Furthermore, computational models can predict the regioselectivity of the substitution. For instance, in reactions involving di-substituted benzonitriles, these models can elucidate why a nucleophile like piperidine preferentially attacks one position over another. acs.org This is achieved by calculating the energies of different possible transition states or by analyzing the distribution of electrostatic potential and frontier molecular orbitals (LUMO) on the electrophilic arene. chemrxiv.org Cation radical-accelerated SNAr (CRA-SNAr) pathways, where the arene is first oxidized by a photoredox catalyst, have also been modeled to predict chemo- and regioselectivity based on the charge density differences between the ground state and the cation radical state of the arene. acs.orgosti.gov

| Computational Method | Application in SNAr Pathway Analysis | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of potential energy surfaces; optimization of reactant, transition state, and intermediate geometries. researchgate.net | Activation energies, reaction thermodynamics, and stability of Meisenheimer complexes. |

| Natural Population Analysis (NPA) | Analysis of charge distribution in ground and cation radical states of the arene substrate. osti.gov | Prediction of regioselectivity in CRA-SNAr reactions by identifying the site with the largest change in positive charge density. |

| Frontier Molecular Orbital (FMO) Theory | Analysis of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. chemrxiv.org | Rationalization of reactivity and site-selectivity based on orbital energies and coefficients. |

| Polarizable Continuum Model (PCM) | Simulation of solvent effects on the reaction pathway. researchgate.net | Understanding how solvent polarity influences transition state stabilization and overall reaction kinetics. |

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is a key strategy for modulating its chemical properties and exploring its potential in various chemical applications. Modifications can be targeted at three principal sites: the piperidine ring, the benzonitrile moiety's aromatic ring, and the nitrile functional group.

The piperidine ring offers multiple positions for functionalization, most notably through C-H activation. Modern catalytic methods allow for site-selective introduction of new substituents. Rhodium-catalyzed C-H insertion reactions, using a rhodium carbene intermediate, are particularly effective for functionalizing the piperidine ring at the C2 position, which is alpha to the nitrogen atom. acs.orgnih.govnih.gov The site-selectivity (C2 vs. C3 vs. C4) can be controlled by the choice of the rhodium catalyst and the nature of the protecting group on the nitrogen, should one be employed. nih.govd-nb.info This approach enables the introduction of various functional groups, such as arylacetates, providing a direct route to complex analogs. nih.gov

| Reaction Type | Catalyst/Reagent | Target Position | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C-H Insertion | Rh2(R-TPPTTL)4 | C2 | Arylacetate | nih.govnih.gov |

| C-H Insertion | Rh2(S-2-Cl-5-BrTPCP)4 | C4 | Arylacetate | nih.govnih.gov |

| Indirect Cyclopropanation/Ring Opening | Rh2(S-DOSP)4 then reduction | C3 | Arylacetate | d-nb.info |

The benzonitrile portion of the molecule provides two primary handles for modification: the nitrile group and the aromatic ring.

The nitrile group (-C≡N) can be readily transformed into other functional groups. A common and synthetically valuable transformation is its reduction to a primary amine (-CH₂NH₂). This can be accomplished using various reducing agents, such as sulfurated borohydrides (NaBH₂S₃) or through catalytic hydrogenation. cdnsciencepub.com For example, the photocatalytic reduction of benzonitrile to benzylamine (B48309) has been successfully achieved using a palladium-loaded titanium(IV) oxide photocatalyst. ebi.ac.uk This conversion opens up a new vector for further derivatization through amine chemistry.

The aromatic ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such a reaction is dictated by the directing effects of the two existing substituents. The piperidino group is a powerful, electron-donating activating group and is an ortho, para-director. organicchemistrytutor.comulethbridge.ca Conversely, the nitrile group is a deactivating, electron-withdrawing group and acts as a meta-director. libretexts.org In cases of competing directing effects, the strongly activating piperidino group dominates, directing incoming electrophiles to the positions ortho and para to it (i.e., the C3 and C5 positions of the benzonitrile ring).

| Target | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitrile Group | Reduction | NaBH₂S₃ or LiAlH₄ | 2-(Aminomethyl)phenylpiperidine | cdnsciencepub.com |

| Nitrile Group | Photocatalytic Reduction | Pd/TiO₂, Oxalic Acid, Light | 2-(Aminomethyl)phenylpiperidine | ebi.ac.uk |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Mixture of 3-nitro- and 5-nitro-2-piperidinobenzonitrile | libretexts.orglibretexts.org |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | Mixture of 3-bromo- (B131339) and 5-bromo-2-piperidinobenzonitrile | organicchemistrytutor.com |

The creation of chiral analogs of this compound requires the introduction of stereocenters in a controlled manner. This can be achieved by functionalizing the existing piperidine ring stereoselectively or by constructing the piperidine ring from chiral precursors.

Building upon the C-H functionalization strategies discussed previously, the use of chiral catalysts can render these reactions highly stereoselective. Chiral dirhodium tetracarboxylate catalysts, for example, can control the facial selectivity of carbene insertion into a C-H bond on the piperidine ring, leading to the formation of products with high diastereomeric and enantiomeric purity. acs.orgnih.govnih.gov Studies have demonstrated that catalysts like Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ can generate 2-substituted piperidines with significant stereocontrol. nih.govd-nb.info

Alternatively, the entire chiral piperidine ring can be constructed through asymmetric synthesis and then appended to the benzonitrile core. thieme-connect.comrsc.org Common strategies include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acid L-glutamic acid, to construct the piperidine skeleton. thieme-connect.com

Chiral Auxiliary-Based Methods: Employing a temporary chiral auxiliary, such as a carbohydrate-derived arabinopyranosylamine, to direct the stereochemical outcome of key ring-forming reactions like the domino Mannich-Michael reaction. researchgate.net The auxiliary is removed in a later step to reveal the chiral piperidine.

Asymmetric Catalysis: Using chiral catalysts to perform enantioselective versions of standard ring-forming reactions, such as asymmetric hydrogenations or cyclizations. researchgate.net

| Strategy | Method | Key Reagent/Catalyst | Stereochemical Control | Reference |

|---|---|---|---|---|

| Stereoselective C-H Functionalization | Asymmetric C-H Insertion | Chiral Dirhodium Catalysts (e.g., Rh₂(R-TPPTTL)₄) | High diastereoselectivity (d.r.) and enantioselectivity (ee) | nih.govnih.gov |

| Chiral Auxiliary Approach | Domino Mannich-Michael Reaction | D-arabinopyranosylamine auxiliary | High diastereoselectivity | researchgate.net |

| Chiral Pool Approach | Cyclization of a Chiral Precursor | L-glutamic acid | High enantiomeric excess (ee) | thieme-connect.com |

| Asymmetric Catalysis | Sharpless Asymmetric Dihydroxylation | AD-mix | High enantiomeric excess (ee) | thieme-connect.com |

Computational Chemistry and Theoretical Investigations of 2 Piperidinobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. However, specific studies applying these methods to 2-Piperidinobenzonitrile are scarce.

Density Functional Theory (DFT) Studies on the Optimized Molecular Geometry of this compound

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. Such studies provide crucial information on bond lengths, bond angles, and dihedral angles. For many piperidine (B6355638) and benzonitrile (B105546) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, have been employed to elucidate their molecular geometries. However, specific published data on the optimized molecular geometry of this compound from DFT studies is not available.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distribution in this compound

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a particularly important parameter for assessing molecular stability. While this analysis is common for related heterocyclic and aromatic compounds, specific values and visualizations of the HOMO and LUMO for this compound are not found in the surveyed literature.

Molecular Electrostatic Potential (MEP) Surface Mapping for this compound

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other chemical species. Although MEP studies are frequently performed on molecules containing piperidine or benzonitrile moieties to understand their interaction sites, specific MEP surface maps for this compound have not been published.

Reactivity Indices and Mechanistic Insights from DFT for this compound

From the HOMO and LUMO energies derived from DFT calculations, various global reactivity descriptors can be calculated. These include electronegativity, chemical hardness, softness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. These indices are instrumental in predicting the behavior of molecules in chemical reactions. Detailed studies calculating and interpreting these reactivity indices specifically for this compound are absent from the current body of scientific literature.

Hyperpolarizability Studies and Non-Linear Optical Properties of this compound

Computational methods are also used to predict the non-linear optical (NLO) properties of molecules by calculating parameters such as polarizability and first-order hyperpolarizability. Molecules with significant NLO properties have potential applications in optoelectronics. Investigations into the NLO properties of this compound through hyperpolarizability studies have not been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a compound, such as its conformational changes and interactions with its environment. There are no specific molecular dynamics simulation studies on this compound reported in the available literature.

Conformational Analysis and Dynamics of this compound in Solution

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations, particularly in solution. The primary sources of conformational flexibility are the puckering of the piperidine ring and the rotation around the C-N bond connecting the piperidine and benzonitrile moieties.

Computational studies on related N-substituted piperidines and piperazines confirm that the piperidine ring predominantly adopts a low-energy chair conformation. nih.govnih.govresearchgate.net However, the orientation of the benzonitrile group relative to this ring—whether it is in an axial or equatorial position—and the rotational angle relative to the C-N bond give rise to distinct conformers. Quantum mechanical calculations are used to determine the geometries and relative energies of these stable conformers and the transition states that separate them. cuny.edu For similar 2-substituted piperazines, the axial conformation has been found to be preferred in some cases. nih.gov Molecular mechanics calculations have also proven effective in predicting conformer energies for substituted piperidines. nih.gov

Molecular dynamics (MD) simulations can model the dynamic behavior of this compound in a solvent environment. nih.govrsc.org These simulations show how the molecule transitions between different conformational states over time and how solvent molecules interact with it. Studies on liquid benzonitrile have highlighted the importance of hydrogen bonds involving the nitrile group and aromatic hydrogens. researchgate.net For this compound, such simulations would reveal the influence of the solvent on the rotational barrier around the C-N bond and the stability of the various piperidine ring orientations.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational findings for analogous molecules to illustrate the expected conformational energy landscape.

| Conformer Description | Dihedral Angle (Aryl C-C-N-Piperidine C) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Equatorial-Twisted (Global Minimum) | ~60° | 0.0 | ~85% |

| Equatorial-Planar (Transition State) | 0° | ~4.5 | <1% |

| Axial-Twisted | ~65° | ~2.0 | ~14% |

Intermolecular Interactions and Self-Assembly Propensities of this compound

The way this compound molecules interact with each other governs the properties of its solid state, such as crystal packing and polymorphism. ias.ac.in These interactions are a complex combination of forces with varying strengths and directionalities. nsf.gov The key functional groups for intermolecular interactions in this molecule are the benzonitrile ring (capable of π-π stacking), the nitrile group (a hydrogen bond acceptor), and the C-H bonds of the piperidine and phenyl rings (potential hydrogen bond donors).

Computational methods are used to analyze and quantify these non-covalent interactions. researchgate.net Hirshfeld surface analysis, for instance, is a powerful technique for visualizing and quantifying different types of intermolecular contacts within a crystal lattice. nih.gov For this compound, this analysis would likely reveal significant contributions from H···H, C···H/H···C, and N···H contacts. Molecular dynamics simulations of liquid benzonitrile have shown that hydrogen bonds of the C−H···N type and π-π stacking in antiparallel orientations are significant structural motifs. researchgate.net

The balance of these interactions determines the supramolecular structure. ias.ac.in By calculating the pairwise interaction energies between molecules in a predicted crystal structure, the most significant synthons—or structural units formed by intermolecular interactions—can be identified. nih.govnih.gov For this compound, a likely dominant synthon would involve the C-H···N hydrogen bond between the ortho-hydrogen of the benzonitrile ring and the nitrile nitrogen of a neighboring molecule.

In Silico Screening and Predictive Modeling

Virtual Screening for Potential Receptor Binding Sites of this compound

Virtual screening is a computational methodology used to search large databases of proteins to identify potential binding targets for a small molecule. sciengpub.irnih.gov Given that the piperidine scaffold is a common feature in many centrally active drugs, this compound is a candidate for binding to neurological receptors. Computational studies on other piperidine-based compounds have shown their affinity for targets like sigma receptors (S1R and S2R). nih.govrsc.org

The screening process typically involves molecular docking, where the 3D structure of this compound is computationally placed into the binding site of a receptor. A scoring function then estimates the binding affinity, often expressed as a binding energy (kcal/mol), which helps to rank potential targets. sciengpub.ir For this compound, docking studies could predict interactions such as hydrogen bonding between the nitrile nitrogen and polar residues (e.g., Tyrosine, Serine) or hydrophobic interactions between the phenyl and piperidine rings and nonpolar pockets in a receptor. nih.govcore.ac.uk

Table 2: Illustrative Potential Receptor Targets and Predicted Binding Affinities for this compound This table presents hypothetical data from a simulated virtual screening campaign to demonstrate potential outcomes. Binding affinities are not experimental values.

| Potential Receptor Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | 5HK1 | -7.8 | Glu172, Tyr103 |

| Dopamine (B1211576) D2 Receptor | 6CM4 | -7.2 | Asp114, Ser193, Phe389 |

| Estrogen Receptor Alpha | 1A52 | -6.9 | Arg394, Glu353 |

Ligand-Based and Structure-Based Design Principles for this compound Analogs

Once a target is identified, computational design principles are used to create analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.

Ligand-Based Design is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. One key technique is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov A QSAR model would correlate physicochemical properties or molecular descriptors of this compound and its analogs with their biological activity, creating a predictive mathematical model. Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) necessary for activity, which can then be used as a template to design new molecules. nih.gov

Structure-Based Design is used when the 3D structure of the target receptor is known. researchgate.net Using the binding mode of this compound predicted from docking, medicinal chemists can rationally design modifications to enhance interactions with the receptor. nih.govnih.gov For example, a substituent could be added to the benzonitrile ring to form a new hydrogen bond with a specific amino acid, or the piperidine ring could be modified to better fit into a hydrophobic pocket. Molecular dynamics simulations of the ligand-receptor complex can then be used to assess the stability of these new interactions and predict the binding affinity of the designed analogs. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Piperidinobenzonitrile

Elucidation of Molecular Structure by Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Advanced NMR methods offer deeper insights into the molecular framework of 2-Piperidinobenzonitrile.

Two-dimensional NMR (2D-NMR) experiments are instrumental in deciphering the complex proton (¹H) and carbon (¹³C) environments of this compound and establishing connectivity between atoms. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. oxinst.comlibretexts.org For this compound, this would confirm the connectivity within the piperidine (B6355638) ring protons and the aromatic protons of the benzonitrile (B105546) moiety. Cross-peaks would be expected between adjacent protons on the piperidine ring and between ortho, meta, and para protons on the benzene (B151609) ring. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edumuni.cz An HSQC spectrum of this compound would definitively assign the ¹³C signals corresponding to each protonated carbon in both the piperidine and benzonitrile rings. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. ceitec.czlibretexts.org This would be particularly useful for identifying the quaternary carbons in the benzonitrile ring, including the carbon of the nitrile group and the carbon atom to which the piperidine ring is attached, by observing their correlations with nearby protons. researchgate.net

Table 1: Predicted 2D-NMR Correlations for this compound

| 2D-NMR Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Correlations between adjacent protons of the piperidine ring.Correlations between ortho, meta, and para protons of the benzonitrile ring. |

| HSQC | ¹H - ¹³C (one bond) | Direct correlation of each proton to its attached carbon atom in both the piperidine and benzonitrile moieties. |

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, polymorphism, and dynamics of crystalline and amorphous solid forms of a compound. nih.govlibretexts.org For this compound, ssNMR could be employed to:

Identify Polymorphs: Different crystalline forms of the compound would yield distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases, which is critical for understanding the physical stability and dissolution properties of the solid material.

Probe Molecular Dynamics: The technique can provide insights into the motional behavior of the piperidine and benzonitrile rings in the solid state.

Mass Spectrometric Techniques for Molecular Identification and Impurity Profiling of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. thermofisher.com For this compound (C₁₂H₁₄N₂), HRMS would be able to confirm its molecular formula by providing a mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). nih.gov

Table 2: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂ |

| Exact Mass (Monoisotopic) | 186.1157 g/mol |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic spectrum of fragment ions. wikipedia.orgnationalmaglab.orgunt.edu This technique is invaluable for structural elucidation and for identifying impurities. amazonaws.comnih.gov The fragmentation pattern of this compound in an MS/MS experiment would likely involve characteristic losses from both the piperidine and benzonitrile moieties, providing a structural fingerprint. miamioh.edu

Table 3: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Key Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|

| 187.1235 ([M+H]⁺) | 103.0597 | Loss of the piperidine ring |

Chromatographic Separations and Detection Methods for this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential impurities. ijprajournal.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile and widely used method for the analysis of pharmaceutical compounds. ptfarm.plresearchgate.net A suitable HPLC method for this compound would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection could be achieved using a UV detector, as the benzonitrile chromophore would exhibit significant UV absorbance. This method would be effective for purity assessment and the quantification of the main compound. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. unar.ac.idrjptonline.org this compound, with a molecular weight of 186.25 g/mol , is amenable to GC analysis. nih.gov A typical GC-MS method would involve a capillary column with a non-polar stationary phase. The mass spectrometer detector would provide both qualitative identification based on the mass spectrum and quantitative data. nih.gov This technique is particularly useful for identifying and quantifying volatile organic impurities. unodc.org

Table 4: Illustrative Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water gradient | UV at ~230 nm | Purity determination, quantification, impurity profiling |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., DAD, ELSD, UV-Vis)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and organic molecules like this compound. Its versatility is enhanced by the use of various detectors that offer different selectivity and sensitivity.

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA), provides comprehensive spectral information across a wide range of wavelengths simultaneously (typically 190-900 nm). scioninstruments.com For this compound, the presence of the benzonitrile chromophore makes it highly suitable for UV-Vis and DAD detection. pan.olsztyn.pl A DAD can generate a complete UV-Vis spectrum for the analyte as it elutes, which aids in peak identification and purity assessment by comparing the spectrum to a reference standard. pan.olsztyn.plnih.gov This is particularly useful for distinguishing the target compound from impurities that may have similar retention times but different spectral profiles. nih.gov

An Evaporative Light Scattering Detector (ELSD) is a universal detector that is independent of the analyte's optical properties. shimadzu.com It is suitable for detecting any non-volatile analyte in a volatile mobile phase. The ELSD response is related to the mass of the analyte, making it useful for quantifying compounds that lack a strong chromophore or when a more uniform response factor for different components is desired. shimadzu.com While this compound is readily detected by UV, ELSD can be a complementary technique, especially for analyzing it in complex mixtures where other components might not be UV-active. shimadzu.comresearchgate.net

A standard UV-Vis detector operates on the same principles as a DAD but measures absorbance at one or a few pre-selected wavelengths. pan.olsztyn.pl For routine quantitative analysis of this compound, a single wavelength corresponding to an absorbance maximum of the benzonitrile system would be chosen to maximize sensitivity. nih.gov

The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Table 1: Illustrative HPLC-DAD/UV-Vis Operating Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | DAD: 190-400 nm; UV-Vis: 220 nm |

| Run Time | < 10 minutes |

This table represents typical starting conditions for method development based on common practices for similar aromatic amines and nitriles. nih.govunodc.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.govnih.gov this compound, with a molecular weight of 186.25 g/mol , is sufficiently volatile for GC analysis. nih.govnist.gov In GC-MS, the compound is first separated from other components in a gaseous mobile phase and then fragmented and detected by a mass spectrometer. unl.edu

The standard ionization technique used is electron ionization (EI), which bombards the molecule with high-energy electrons (typically 70 eV), causing predictable fragmentation. nih.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification through library matching (e.g., NIST library) and structural elucidation. nih.govnist.gov

The fragmentation of this compound is initiated by ionization at one of the nitrogen atoms or the aromatic ring. Key fragmentation pathways involve the cleavage of the piperidine ring and the loss of neutral fragments from the molecular ion (M+•). The molecular ion peak is observed at m/z 186. nih.govnist.gov The fragmentation pattern is characterized by specific ions that arise from the stable structures of the fragments formed. whitman.edulibretexts.org

Table 2: Characteristic Electron Ionization (EI) Mass Spectral Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity |

|---|---|

| 186 | [M]+• (Molecular Ion) |

| 185 | [M-H]+ |

| 157 | Loss of C2H4 from the piperidine ring |

| 130 | Loss of C4H8 from the piperidine ring |

| 103 | [C7H5N]+• (Benzonitrile radical cation) |

| 84 | [C5H10N]+ (Piperidinyl cation) |

Data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations of this compound Analogs

While this compound itself is an achiral molecule, many of its derivatives or analogs synthesized for pharmaceutical development may contain stereocenters. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to normal-phase HPLC. nih.govresearchgate.netfagg.be

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher throughput. researchgate.netnih.gov Organic solvents like methanol are often added as co-solvents or modifiers to adjust the mobile phase polarity and improve peak shape. researchgate.net

Separation of enantiomers is achieved using chiral stationary phases (CSPs), such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose). chromatographyonline.comchromatographyonline.com The choice of CSP and mobile phase modifier is critical for achieving enantiomeric resolution. chromatographyonline.com SFC is highly effective for separating chiral compounds containing amine functionalities, making it well-suited for analogs of this compound. researchgate.net

Table 3: Typical Chiral SFC Conditions for Separation of Amine-Containing Analogs

| Parameter | Condition |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol, Ethanol) |

| Modifier Gradient | 5% to 40% over several minutes |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Flow Rate | 2-4 mL/min |

| Detection | UV-Vis or DAD |

These conditions are representative of modern chiral SFC methods used in pharmaceutical analysis. nih.govchromatographyonline.comchromatographyonline.com

Capillary Electrophoresis (CE) Techniques (e.g., CZE, CEC) for this compound Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. nih.gov Capillary Zone Electrophoresis (CZE) is the simplest mode of CE and is well-suited for the analysis of small molecules like this compound. ufmg.br

The piperidine nitrogen atom in this compound is basic and can be protonated in an acidic buffer, forming a positively charged ion. In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), and a high voltage is applied. Cations will migrate towards the cathode at a rate dependent on their charge-to-size ratio. nih.gov The pH of the BGE is a critical parameter, as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). nih.gov

CZE provides very high separation efficiencies, rapid analysis times, and requires minimal sample and solvent volumes. semanticscholar.org It can be used as a stability-indicating method to separate the parent compound from its degradation products. semanticscholar.org Detection is typically performed using UV-Vis absorbance. mdpi.com

Table 4: Representative Capillary Zone Electrophoresis (CZE) Conditions for this compound

| Parameter | Condition |

|---|---|

| Capillary | Bare Fused Silica (e.g., 50 µm i.d., 50 cm effective length) |

| Background Electrolyte (BGE) | Phosphate or Acetate buffer (e.g., 25-50 mM) |

| pH | Acidic (e.g., pH 2.5 - 4.0) to ensure protonation |

| Applied Voltage | +20 to +30 kV |

| Temperature | 25 °C |

| Injection Mode | Hydrodynamic (pressure injection) |

| Detection | UV-Vis at 214 nm or 220 nm |

These parameters are based on established CZE methods for the analysis of small basic pharmaceutical compounds. nih.govsemanticscholar.org

Vibrational Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful non-destructive methods for identifying the functional groups present in a molecule. They provide detailed information about the molecular structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. scispace.com Each functional group has characteristic absorption frequencies, allowing for the identification of the structural components of this compound. An Attenuated Total Reflectance (ATR) accessory is often used for simple analysis of solid or liquid samples. nih.govnih.gov

The FTIR spectrum of this compound is expected to show distinct peaks corresponding to the nitrile group, the aromatic ring, the tertiary amine, and the aliphatic C-H bonds of the piperidine ring.

Table 5: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| 2935, 2855 | C-H Stretch | Aliphatic (Piperidine) |

| 2225 | C≡N Stretch | Nitrile |

| ~1600, 1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aryl-Amine |

| 750 | C-H Bend (Out-of-plane) | Ortho-disubstituted Benzene |

Wavenumber ranges are typical for the assigned functional groups based on general spectroscopic principles. nih.govnih.govfaratarjome.ir

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. nih.gov It relies on the change in polarizability of a bond during vibration. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing nonpolar, symmetric bonds. researchgate.net A FT-Raman spectrum of this compound has been documented. nih.gov

For this compound, the symmetric vibrations of the aromatic ring and the C≡N triple bond are expected to produce strong signals in the Raman spectrum. The combination of FTIR and Raman data provides a more complete vibrational analysis of the molecule. nih.gov

Table 6: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic |

| ~2940 | C-H Stretch | Aliphatic (Piperidine) |

| ~2225 | C≡N Stretch | Nitrile (strong intensity) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic Ring (symmetric) |

Raman shifts are predicted based on the functional groups present and their known spectroscopic behavior. researchgate.netnih.govarxiv.org

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of a molecule's solid-state structure, including bond lengths, bond angles, and conformational details. The process involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a model of the crystal lattice and the arrangement of the molecules within it.

For this compound, this analysis would yield critical insights into the conformation of the piperidine ring, the orientation of the benzonitrile group relative to the piperidine ring, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure.

Detailed research findings from such a study would typically be presented in a comprehensive data table. Due to the current lack of available experimental data for this compound, the following table is presented as a template to illustrate the type of information that would be obtained from an X-ray crystallographic analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄N₂ |

| Formula Weight | 186.26 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Refinement Details | |

| R-factor | Data not available |

| Goodness-of-fit (GOF) | Data not available |

Further investigation and the successful crystallization of this compound are required to obtain the experimental data necessary to complete our understanding of its solid-state structure.

Applications and Material Science Perspectives of 2 Piperidinobenzonitrile Derivatives

Role as a Synthetic Building Block in Complex Molecule Synthesis

The chemical architecture of 2-piperidinobenzonitrile derivatives, featuring both a nucleophilic piperidine (B6355638) nitrogen and an electrophilic nitrile carbon, allows for a multitude of chemical transformations. This dual reactivity makes them ideal starting materials or intermediates in the construction of more intricate molecular frameworks with applications spanning from medicine to agriculture.

The piperidine motif is a ubiquitous structural feature in a vast number of approved pharmaceutical agents, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and basicity, which can enhance pharmacokinetic profiles. mdpi.comnih.govdntb.gov.uamdpi.com Consequently, this compound and its analogs serve as crucial intermediates in the synthesis of various pharmaceutically active compounds.

The versatility of the piperidine scaffold allows for its incorporation into a wide range of drug classes, including analgesics, antipsychotics, and antihistamines. ijnrd.org For instance, derivatives of 2-piperidone (B129406), which can be synthesized from piperidine-containing precursors, have been investigated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation. nih.gov The synthesis of such complex molecules often relies on the strategic functionalization of the piperidine ring, a process for which this compound derivatives are well-suited starting points.

A notable example of the application of a this compound derivative is in the synthesis of a key intermediate for a potential therapeutic agent. The synthesis of certain substituted compounds derived from N-(benzyl)phenylacetamide utilizes 2-(1-piperidinyl)benzonitrile as a starting material. This highlights the role of the this compound core in constructing molecules with potential biological activity.

The following table provides examples of how modifications to the this compound scaffold can lead to the development of different pharmaceutical intermediates.

| Derivative | Synthetic Utility | Potential Therapeutic Area |

| 2-(1-Piperidinyl)benzonitrile | Precursor for substituted N-(benzyl)phenylacetamides | Undisclosed |

| Substituted 2-piperidone derivatives | Inhibition of β-amyloid aggregation | Alzheimer's Disease |

This table is illustrative and based on the general synthetic utility of the piperidine scaffold in medicinal chemistry.

The piperidine ring is not only prevalent in pharmaceuticals but also a key structural component in a variety of agrochemicals, including fungicides, insecticides, and herbicides. rhhz.net The ability to modify the piperidine structure allows for the fine-tuning of biological activity against specific pests and weeds. ijnrd.orgrhhz.net

While direct applications of this compound in commercial agrochemicals are not extensively documented, the broader class of piperidine-containing compounds has a significant presence in the agricultural sector. rhhz.net For instance, piperidine derivatives have been explored for their insecticidal properties against various pests, including mosquitoes. oup.comdtic.mil Structure-activity relationship studies on piperidine derivatives have shown that the nature of the substituent on the piperidine ring significantly influences their toxicity to insects. oup.comdtic.mil

Furthermore, the benzonitrile (B105546) moiety itself is a feature in some herbicides. researchgate.netgoogle.comnih.govresearchgate.net The combination of the piperidine and benzonitrile functionalities in this compound derivatives, therefore, presents a promising scaffold for the development of novel agrochemicals. The herbicidal activity of certain benzonitrile derivatives is an active area of research, suggesting the potential for this compound-based compounds in this domain. researchgate.netgoogle.com

The table below summarizes the types of agrochemical activities associated with the piperidine scaffold, indicating the potential for this compound derivatives.

| Agrochemical Class | Example of Piperidine-Containing Compound Activity |

| Insecticides | Activity against Aedes aegypti and other insect pests. oup.comdtic.milnih.gov |

| Herbicides | Some commercial herbicides contain the piperidine moiety. rhhz.net |

| Fungicides | Piperidine structures are found in certain fungicidal compounds. rhhz.net |

This table is based on the general application of the piperidine scaffold in agrochemical research and development.

Advanced Materials Science Applications of this compound Derivatives (Hypothetical)

The unique electronic and structural characteristics of this compound derivatives suggest their potential utility in the field of advanced materials science. While their application in this area is largely hypothetical at present, the properties of the constituent piperidine and benzonitrile moieties provide a basis for exploring their incorporation into novel functional materials.

The reactivity of the nitrile group and the potential for functionalization of the piperidine ring make this compound derivatives attractive candidates for incorporation into polymer structures. The nitrile group can participate in polymerization reactions or be chemically modified post-polymerization to introduce other functionalities.

For instance, acrylonitrile, a related benzonitrile, is a key monomer in the production of various polymers. It is conceivable that this compound derivatives could be copolymerized with other monomers to create functional polymers with tailored properties. The piperidine moiety could introduce basicity, hydrophilicity, or a site for further chemical modification within the polymer chain. Such functional polymers could find applications in areas like specialty coatings, membranes, or as components in composite materials.

A hypothetical application could involve the synthesis of conductive polymers. The polymerization of nitrile-containing aromatic compounds, such as benzonitrile, can lead to conjugated polymers with interesting electronic properties. mdpi.com The incorporation of the this compound unit could modulate the electronic and physical properties of the resulting polymer.

The development of functional organic materials with specific electronic, optical, or recognition properties is a rapidly growing field. The molecular structure of this compound derivatives, with its electron-donating piperidine group and electron-withdrawing nitrile group on an aromatic ring, suggests potential for creating materials with interesting charge-transfer characteristics.

These characteristics are often desirable in materials for organic electronics. By modifying the substituents on the benzonitrile and piperidine rings, it may be possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecules. This tunability is crucial for designing materials for applications such as organic field-effect transistors (OFETs) and sensors.

The piperidine nitrogen could also act as a binding site for metal ions or other molecules, leading to the development of chemosensors or materials with catalytic activity. The self-assembly of appropriately designed this compound derivatives could lead to the formation of ordered supramolecular structures with unique properties.

The combination of an electron-donating group (piperidine) and an electron-withdrawing group (benzonitrile) attached to a π-conjugated system (the benzene (B151609) ring) is a common design strategy for creating organic molecules with interesting optoelectronic properties, such as fluorescence and non-linear optical activity. These properties are the foundation for applications in organic light-emitting diodes (OLEDs), two-photon absorption materials, and optical sensors. ossila.comjmaterenvironsci.com

While the specific optoelectronic properties of this compound derivatives have not been extensively studied, related benzonitrile-based polymers have been investigated as host materials for OLEDs. researchgate.net The substitution of a piperidine group on a perylenebisimide core, for example, has been shown to significantly alter the photophysical properties of the material, inducing a bathochromic shift in the absorption and emission spectra. researchgate.net This suggests that the piperidine moiety in this compound could be used to tune the color of light emitted from an organic electronic device.

The potential for intramolecular charge transfer in this compound derivatives could also lead to solvatochromism, where the color of the molecule's fluorescence changes with the polarity of the solvent. This property is useful for developing sensors for environmental monitoring or biological imaging. Further research into the synthesis and characterization of various this compound derivatives is warranted to explore these hypothetical but promising applications in materials science.

Future Directions and Emerging Research Avenues for 2 Piperidinobenzonitrile

Integration of Artificial Intelligence and Machine Learning in 2-Piperidinobenzonitrile Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.comijirt.orgnih.gov For this compound, these computational tools offer powerful new approaches to accelerate research and development. ML algorithms can be trained on vast datasets of chemical structures and biological activities to predict the potential therapeutic applications of novel this compound derivatives. mdpi.com This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources compared to traditional methods. nih.govresearchgate.net

Predictive modeling can also be applied to understand the structure-activity relationships (SAR) of this compound derivatives. nih.govmdpi.com By correlating specific structural features with biological activity, these models can guide the rational design of new compounds with enhanced potency and selectivity. This iterative cycle of prediction, synthesis, and testing, powered by AI and ML, will be a key driver of innovation in the study of this compound. nih.govarxiv.org

Table 1: Applications of AI and Machine Learning in this compound Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Virtual Screening | In silico screening of virtual libraries of this compound derivatives to predict biological activity against various targets. | Rapid identification of potential drug candidates and novel biological activities. |

| Synthesis Planning | AI-driven retrosynthetic analysis to devise novel and efficient synthetic routes for this compound and its analogs. | Reduced development time, lower costs, and discovery of innovative chemical transformations. |

| QSAR Modeling | Development of predictive models to establish correlations between the chemical structure of this compound derivatives and their biological activities. | Rational design of more potent and selective compounds with improved pharmacological profiles. |

| Reaction Optimization | Machine learning algorithms to optimize reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound. | Increased reaction yields, improved purity, and more sustainable manufacturing processes. |

High-Throughput Screening for Novel Biological Activities and Applications of this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.gov The application of HTS to libraries of this compound derivatives could uncover previously unknown therapeutic applications. thermofisher.com By systematically screening these compounds against a wide array of biological targets, such as enzymes, receptors, and ion channels, researchers can identify "hits" with the potential to be developed into new drugs. mdpi.com

Phenotypic screening, a type of HTS that assesses the effects of compounds on whole cells or organisms, is another promising avenue. nih.gov This approach does not require prior knowledge of a specific biological target and can reveal unexpected biological activities of this compound derivatives. For example, screening for effects on cell viability, proliferation, or differentiation in various cell lines could identify compounds with potential applications in oncology or regenerative medicine.

The development of novel assay formats, including biochemical and cell-based assays, will be crucial for the successful implementation of HTS campaigns for this compound. nih.gov The integration of robotics and automated data analysis will further enhance the efficiency and throughput of these screening efforts, allowing for the exploration of a vast chemical space in a relatively short period. semanticscholar.org

Table 2: High-Throughput Screening Strategies for this compound

| Screening Approach | Description | Potential Discoveries |

|---|---|---|

| Target-Based Screening | Screening of this compound derivatives against specific, validated biological targets (e.g., kinases, proteases). | Identification of potent and selective inhibitors or activators for known disease pathways. |

| Phenotypic Screening | Assessing the effects of compounds on the phenotype of cells or organisms without a preconceived target. | Discovery of novel biological activities and mechanisms of action. |

| Fragment-Based Screening | Screening of smaller, fragment-like derivatives of this compound to identify binding interactions with protein targets. | Generation of starting points for the development of high-affinity ligands. |

| High-Content Screening | Automated microscopy-based screening to quantify multiple phenotypic parameters in cells treated with this compound derivatives. | Detailed characterization of cellular responses and identification of compounds with specific effects on cellular morphology and function. |

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact and enhance safety. rasayanjournal.co.in The development of sustainable and eco-friendly methods for the production of this compound is a critical area of future research. nih.govresearchgate.net This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the design of energy-efficient reaction processes. mdpi.comrsc.org

Catalysis will play a central role in the development of green synthetic routes to this compound. The use of highly efficient and recyclable catalysts, such as biocatalysts or metal-organic frameworks, can significantly reduce waste and improve the atom economy of the synthesis. Microwave-assisted and flow chemistry approaches are also promising technologies for enhancing the sustainability of this compound production. researchgate.netnih.gov These methods often lead to shorter reaction times, higher yields, and improved process control.

Advanced Analytical Methodologies for Trace Analysis and Biomonitoring of this compound

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification will become increasingly important. The development of advanced analytical techniques for trace analysis will be crucial for environmental monitoring, as well as for studying the metabolism and pharmacokinetics of these compounds in biological systems.

Hyphenated chromatographic techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of this compound and its metabolites in complex matrices. The development of new stationary phases and ionization sources can further enhance the sensitivity and selectivity of these methods.

Capillary electrophoresis (CE) coupled with sensitive detection methods, such as laser-induced fluorescence or mass spectrometry, offers another promising approach for the analysis of this compound. The high separation efficiency and low sample consumption of CE make it well-suited for the analysis of biological samples. The development of validated analytical methods will be essential for supporting preclinical and clinical studies of this compound-based therapeutic agents.

Multi-Omics Approaches in Elucidating Biological Roles of this compound

Multi-omics approaches, which involve the integrated analysis of data from different "omics" fields (e.g., genomics, transcriptomics, proteomics, and metabolomics), provide a holistic view of biological systems. nih.govsemanticscholar.orgexlibrisgroup.com The application of these powerful technologies to study the effects of this compound can provide unprecedented insights into its biological roles and mechanisms of action. drugtargetreview.comnih.govfrontiersin.org

By treating cells or organisms with this compound and then analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the cellular pathways and processes that are modulated by the compound. nih.govmdpi.commdpi.com This systems biology approach can help to identify the molecular targets of this compound and to elucidate its mechanism of action. battenkillbooks.com

The integration of multi-omics data with computational modeling can be used to construct network models of the biological effects of this compound. researchgate.net These models can be used to predict the downstream consequences of target engagement and to identify potential biomarkers of drug response. The application of multi-omics approaches will be instrumental in advancing our understanding of the biological activities of this compound and in guiding the development of new therapeutic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。